

# pharmacokinetics of Ruboxistaurin absorption distribution metabolism

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## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

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## Pharmacokinetic Properties of Ruboxistaurin and Metabolite

The table below summarizes the key pharmacokinetic parameters for **Ruboxistaurin** (RBX) and its primary metabolite, N-desmethyl **ruboxistaurin** (LY338522), based on data from healthy subjects.

Parameter	Ruboxistaurin (Parent Drug)	N-desmethyl Ruboxistaurin (Metabolite LY338522)
Primary Metabolic Enzyme	CYP3A4 [1] [2]	Formed via CYP3A4-mediated N-demethylation of RBX [1]
Elimination Half-life ( $t_{1/2}$ )	~9 hours [1] [2]	~16 hours [1] [2]
Pharmacologic Activity	Potent, selective PKC- $\beta$ inhibitor [2]	Equipotent to parent compound [1] [2]
Route of Elimination	Primarily fecal / biliary excretion [3] [2]	Primarily fecal / biliary excretion [3]

Parameter	Ruboxistaurin (Parent Drug)	N-desmethyl Ruboxistaurin (Metabolite LY338522)
Effect of Renal Impairment	No significant change in exposure; dosage adjustment not required [4]	No significant change in exposure; not significantly removed by hemodialysis [4]
Effect of CYP3A4 Induction	AUC(0,∞) and Cmax reduced by ~95% with rifampicin co-administration [1]	AUC(0,∞) reduced by 77% and Cmax by 68% with rifampicin co-administration [1]
Effect of Food	Absorption enhanced by food [1]	Information not specific to metabolite

## Key Experimental Findings and Protocols

### Mass Balance and Excretion Pathways

A study investigated the disposition of [<sup>14</sup>C]**ruboxistaurin** in six healthy human subjects [3].

- **Objective:** To determine the mass balance and primary routes of elimination of **ruboxistaurin** and its metabolites.
- **Protocol:** A single oral dose of 64 mg (target dose) of [<sup>14</sup>C]**ruboxistaurin** was administered. Urine and feces were collected for 21 days post-dose, and total radioactivity was measured.
- **Key Results:** The mean cumulative recovery of radioactivity was 88.4% of the administered dose. The majority was excreted in feces (77.4%), with a minor portion in urine (11.0%). This confirms that biliary and fecal routes are primary, with renal elimination being minor [3].

### CYP3A4 Induction Drug-Drug Interaction

A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on **ruboxistaurin** pharmacokinetics [1].

- **Objective:** To evaluate the effect of rifampicin co-administration on the pharmacokinetics of **ruboxistaurin** and its active metabolite.
- **Protocol:** This was an open-label, one-sequence, two-period study in 16 healthy male subjects.

- **Period 1:** A single 64 mg oral dose of **ruboxistaurin** was administered after a high-fat breakfast.
- **Period 2:** After a washout, subjects received 600 mg of rifampicin daily for 9 days. A second 64 mg dose of **ruboxistaurin** was co-administered on day 7 of rifampicin dosing.
- Serial blood samples were collected over 72 hours post-dose for plasma concentration analysis. CYP3A4 induction was also assessed via the urinary 6 $\beta$ -hydroxycortisol to cortisol ratio (6 $\beta$ -OHC:C).
- **Key Results:** Rifampicin induction dramatically reduced systemic exposure, consistent with **ruboxistaurin** being a sensitive CYP3A4 substrate [1]. The urinary 6 $\beta$ -OHC:C ratio confirmed CYP3A4 induction but substantially underestimated the extent of the interaction.

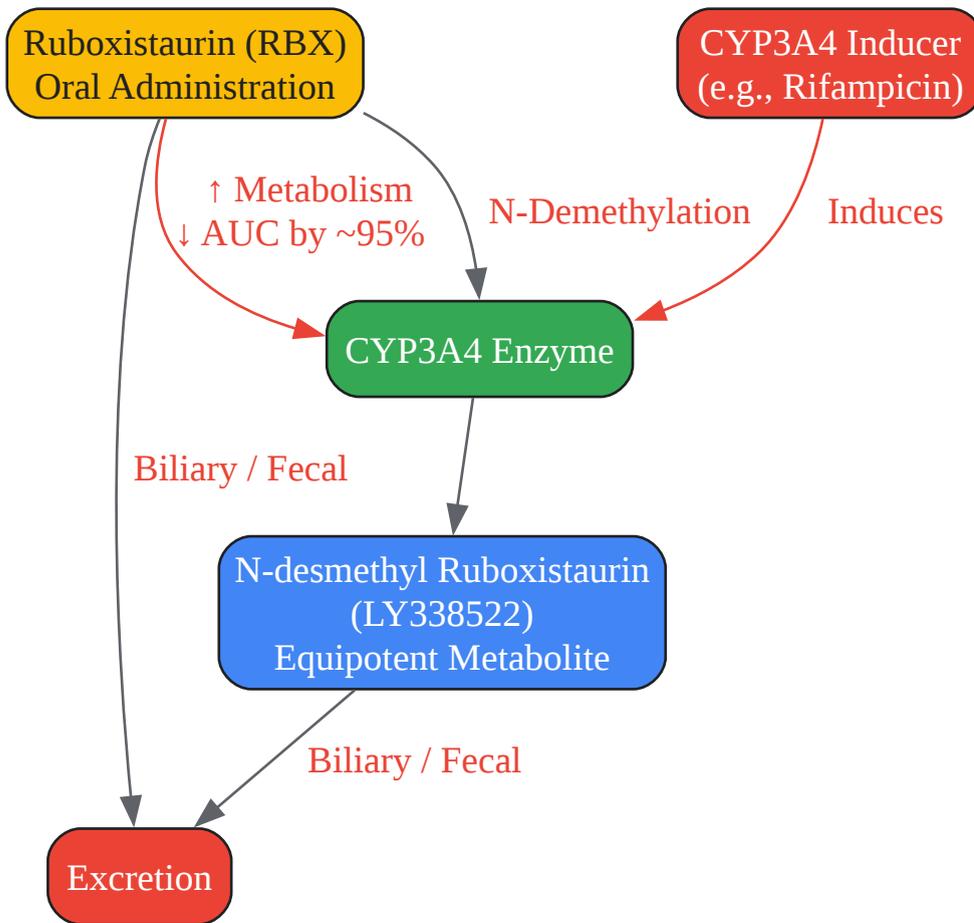
## Impact of Renal Impairment

A study directly assessed the impact of chronic renal failure on **ruboxistaurin**'s pharmacokinetics [4].

- **Objective:** To assess the effects of chronic renal insufficiency on the pharmacokinetics of **ruboxistaurin** and its metabolite.
- **Protocol:** A single oral 32 mg dose of **ruboxistaurin** was administered to six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring hemodialysis. Blood samples were collected up to 72 hours, with ESRD subjects undergoing dialysis at ~58 hours.
- **Key Results:** No statistically significant differences in AUC $\infty$ , C $_{max}$ , or elimination half-life of **ruboxistaurin** or its metabolite were observed between the groups. Plasma concentrations of **ruboxistaurin** were undetectable by the time of dialysis, and dialysis did not significantly remove the metabolite from circulation [4].

## Metabolic Pathway and CYP3A4 Interaction

The following diagram illustrates the primary metabolic pathway of **Ruboxistaurin** and the profound effect of CYP3A4 induction on its pharmacokinetics.



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Diagram 1. Primary metabolic pathway of **Ruboxistaurin** and the impact of CYP3A4 induction. Induction leads to a massive increase in drug metabolism, drastically reducing systemic exposure.

## Critical Clinical and Development Considerations

- **Drug-Drug Interactions:** Co-administration of **ruboxistaurin** with potent CYP3A4 inducers is expected to render it therapeutically ineffective. Concomitant use with agents like **rifampicin**, **carbamazepine**, and **phenobarbital** is strongly cautioned against [1].
- **Dosing in Renal Impairment:** Pharmacokinetic studies indicate that **no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis**. This is attributed to the non-renal routes of elimination [4].
- **Food Effect:** The absorption of **ruboxistaurin** is enhanced by food. It is recommended to be administered with or shortly after a meal to ensure optimal exposure [1].

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